Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
Overview
Description
Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound, with the molecular formula C9H12O2, is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the creation of the tricyclic core structure. The reaction conditions often include the use of samarium diiodide as a reducing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity and therapeutic applications.
Medicine: Research explores its use in drug development, particularly for its stability and unique structural properties.
Mechanism of Action
The mechanism of action of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with molecular targets through its rigid tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, depending on the functional groups present on the compound.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic framework but lacks the third ring, making it less rigid.
Tricyclo[3.2.1.0,2,7]octane: Another tricyclic compound with a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is unique due to its specific tricyclic structure, which imparts high stability and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-2-4-1-6(8)7-3-5(4)7/h4-8H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSMBLOFPORJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059975-65-2 | |
Record name | tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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